

An In-depth Technical Guide to 4-Hydroxyproline: Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: 4-Hydroxyproline

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This guide provides a comprehensive overview of the structure, chemical properties, and critical biological roles of **4-hydroxyproline**, a key amino acid in collagen and a significant molecule in various physiological and pathological processes.

Structure and Chemical Identity

4-Hydroxyproline is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. Instead, it is formed through the post-translational modification of proline residues.^[1] The most common isomer in mammals is (2S,4R)-**4-hydroxyproline**, also known as L-hydroxyproline (Hyp).^[2] Its structure is characterized by a pyrrolidine ring with a hydroxyl group at the C4 position. This seemingly simple modification has profound implications for the structure and stability of the proteins in which it is found, most notably collagen.^[1]

Other isomers of hydroxyproline exist in nature, such as trans-L-3-hydroxyproline and cis-4-hydroxy-D-proline, each with distinct biological roles.^[1] For instance, cis-**4-hydroxyproline** is found in toxic cyclic peptides from Amanita mushrooms.^[1]

Physicochemical Properties

The unique structural features of **4-hydroxyproline** give rise to its specific chemical and physical properties, which are summarized in the tables below.

Table 1: General and Physical Properties of trans-4-Hydroxy-L-proline

Property	Value
Chemical Formula	C ₅ H ₉ NO ₃
Molar Mass	131.13 g/mol
Appearance	White crystalline powder
Melting Point	274 °C (decomposes)
Solubility in Water	361.1 g/L at 25 °C
pKa ₁ (α-carboxyl)	1.82
pKa ₂ (α-amino)	9.65

Table 2: Spectroscopic Data for trans-4-Hydroxy-L-proline

Spectroscopic Technique	Key Features
^1H NMR (D_2O , 400 MHz)	δ (ppm): 4.67 (d, 1H, H-2), 4.35 (t, 1H, H-4), 3.49 (dd, 1H, H-5a), 3.37 (d, 1H, H-5b), 2.44 (m, 1H, H-3a), 2.17 (m, 1H, H-3b)[3]
^{13}C NMR (D_2O)	δ (ppm): 177.1 (C=O), 72.8 (C-4), 62.5 (C-2), 55.7 (C-5), 40.2 (C-3)[4]
FTIR (KBr pellet, cm^{-1})	3286 (O-H stretch), 3038 (N-H stretch), 2956-2568 (ammonium salt bands), 1640 (C=O stretch, scissoring), 1184 (wagging), 958 (O-H bend)[5][6]
Mass Spectrometry (ESI-MS)	m/z: 132.06 $[\text{M}+\text{H}]^+$, fragmentation patterns can distinguish isomers.[7][8]

Biological Synthesis and Significance

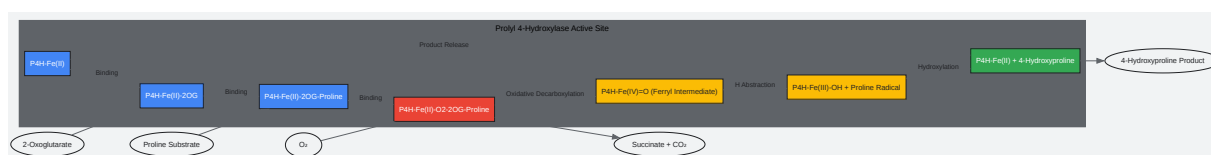
Post-Translational Hydroxylation in Collagen

The primary biological role of **4-hydroxyproline** is to ensure the stability of the collagen triple helix.[1] This is achieved through a post-translational modification catalyzed by the enzyme prolyl 4-hydroxylase (P4H). This reaction occurs in the lumen of the endoplasmic reticulum.[1]

The hydroxylation of proline residues, specifically in the Yaa position of the repeating Gly-Xaa-Yaa sequence of collagen, introduces a hydroxyl group that participates in hydrogen bonding, which is crucial for the proper folding and stability of the collagen triple helix at physiological temperatures.[1]

Prolyl 4-Hydroxylase Catalytic Mechanism

The hydroxylation of proline by P4H is a complex enzymatic reaction requiring several co-factors. The mechanism involves the binding of Fe^{2+} , 2-oxoglutarate, and the proline-containing peptide substrate to the enzyme's active site, followed by the binding of molecular oxygen. A highly reactive ferryl intermediate is formed, which then abstracts a hydrogen atom from the C4 position of the proline residue, leading to the formation of a proline radical. This radical then reacts with the Fe(III)-OH complex to yield the hydroxylated proline and regenerate the enzyme's resting state.[3][9]



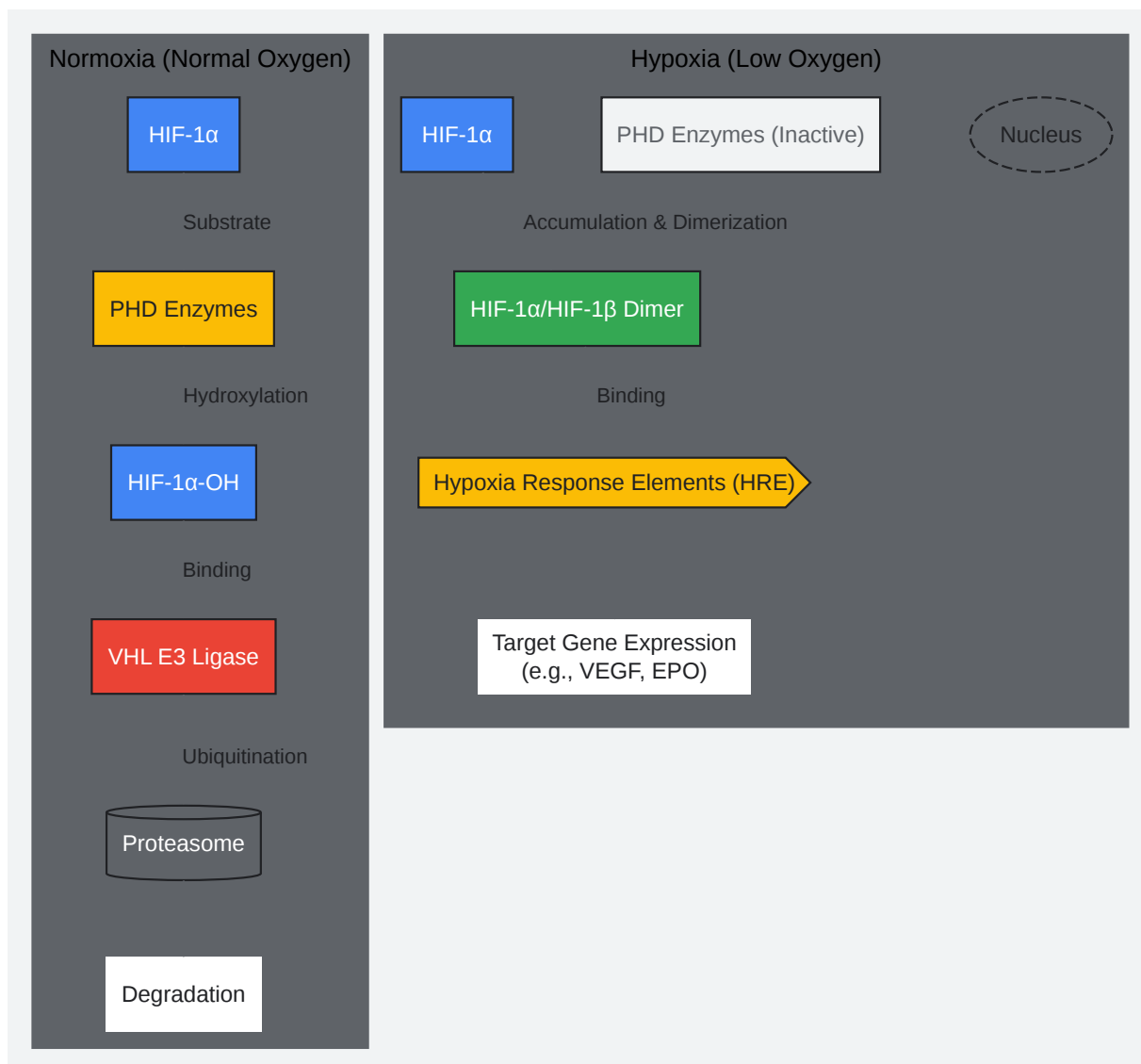
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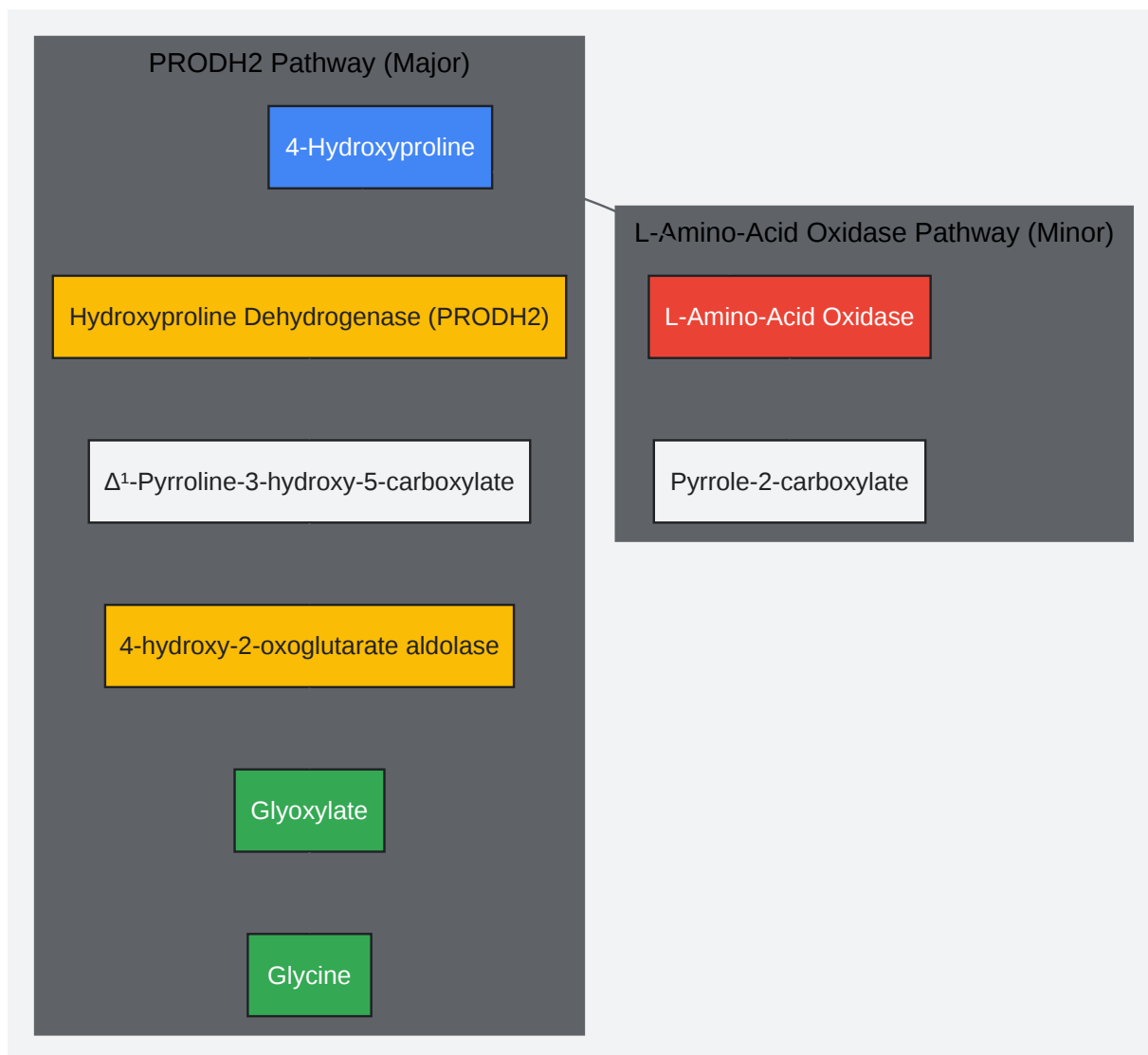
Catalytic cycle of prolyl 4-hydroxylase.

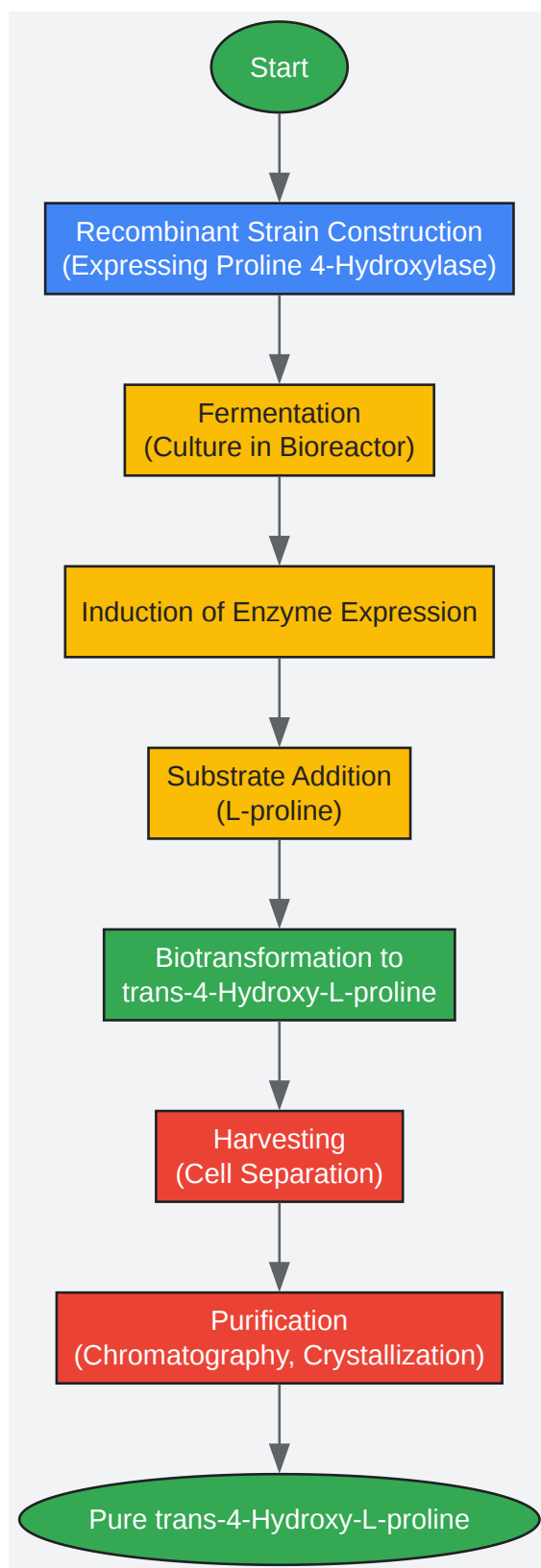
Role in Hypoxia-Inducible Factor (HIF) Regulation

Beyond its structural role in collagen, **4-hydroxyproline** is also a key player in cellular oxygen sensing through the regulation of the Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1 α subunit. This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1 α leads to its ubiquitination and subsequent degradation by the proteasome.^{[1][7]}

Under hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. This prevents the hydroxylation of HIF-1 α , allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, enabling cellular adaptation to low oxygen levels.^[7]







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